molecular formula C34H39Na3O11S3 B1178713 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide CAS No. 139326-07-1

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide

Cat. No.: B1178713
CAS No.: 139326-07-1
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Description

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide (CAS 139326-07-1) is an organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.228 g/mol . It is primarily used as a primary or secondary intermediate in organic synthesis, with applications spanning industrial and reagent-grade R&D . Key characteristics include:

  • Physical state: White powder (per BOC Sciences) or liquid (per Chemlyte Solutions), depending on supplier formulation .
  • Purity: 97–99%, suitable for commercial and research applications .
  • Storage: Stable at room temperature when sealed, with transportation via sea or air .

The compound’s structure features a hydroxyimino group (N–OH) and a 3-oxo (keto) group, which confer reactivity in coordination chemistry and nucleophilic substitution reactions.

Properties

IUPAC Name

(E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-3-5-9(6-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPVVSOFDFFUEG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721599
Record name 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139326-07-1
Record name 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide typically involves the reaction of appropriate precursors under specific conditions.

Chemical Reactions Analysis

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino and oxo groups may play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Primary Applications
This compound C₁₁H₁₂N₂O₃ 220.228 Hydroxyimino, keto, amide Powder/Liquid Organic synthesis intermediate
2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(O-tolyl)butyramide Not provided Not provided Azo, nitro, keto, amide Not specified Dyes, pigments
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione Not provided Not provided Pyrrole, diketone Not specified Pharmaceutical intermediates
Tetrabutylammonium glutaconaldehyde enolate Not provided Not provided Enolate, quaternary ammonium Not specified Catalysis, ionic liquids

Key Observations :

  • Functional Groups: The target compound’s hydroxyimino and keto groups contrast with the azo and nitro groups in the dye-related analog (), which enhance light absorption but introduce instability .
  • Physical State: Discrepancies in reported physical states (powder vs.

Reactivity and Stability

  • This compound: The hydroxyimino group enables metal coordination (e.g., forming transition metal complexes), while the keto group participates in condensation reactions. Its stability at room temperature supports long-term storage .
  • Cyclopenta[c]pyrrole-dione : The fused heterocyclic structure enhances rigidity, making it suitable for drug candidates requiring stereochemical control .

Research Findings and Implications

Commercial Viability

  • Supplier Variability : The target compound is available from multiple suppliers (e.g., BOC Sciences, Chemlyte Solutions), but discrepancies in physical state (powder vs. liquid) highlight the need for quality standardization .
  • Cost-Effectiveness : The target’s simpler synthesis (compared to azo or heterocyclic analogs) reduces production costs, favoring industrial-scale use .

Biological Activity

2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide, a compound with the CAS number 139326-07-1, is an organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on available literature.

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, with a molecular weight of 220.22 g/mol. It contains functional groups such as hydroxyimino and oxo, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₃
Molecular Weight220.22 g/mol
CAS Number139326-07-1
IUPAC Name(E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide

Biological Activity

Research indicates that this compound may exhibit significant biological activity, potentially influencing various biological pathways and molecular targets.

The mechanism of action involves interactions with enzymes, receptors, or other biomolecules. The hydroxyimino and oxo groups are believed to facilitate these interactions, possibly leading to inhibition or modulation of specific biological processes.

Case Studies and Research Findings

  • Antioxidant Activity : Studies have suggested that compounds with similar structural motifs possess antioxidant properties. The presence of the hydroxyimino group may contribute to radical scavenging abilities, which can be beneficial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of butyramide compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.
  • Enzyme Inhibition : Research has shown that certain butyramides can act as enzyme inhibitors. For instance, compounds structurally related to this compound have been tested against various enzymes, demonstrating the potential for drug development targeting metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Oxidation Reactions : The compound can be synthesized through oxidation processes that convert suitable starting materials into the desired product.
  • Substitution Reactions : The hydroxyimino and oxo groups can participate in substitution reactions with nucleophiles under specific conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameBiological ActivityReference Source
2-Hydroxyimino-3-oxo-butanoic acidAntioxidant propertiesPubChem
N-(3-methylphenyl)-butyramideEnzyme inhibitionACS Publications
Hydroxyimino derivativesAnti-inflammatory effectsChemistry Reviews

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